molecular formula C22H19Cl3N2O5 B5289773 ethyl 2-[2-chloro-4-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate

ethyl 2-[2-chloro-4-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate

Cat. No.: B5289773
M. Wt: 497.7 g/mol
InChI Key: NIMQNLPNQLZBOH-CHHVJCJISA-N
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Description

Ethyl 2-[2-chloro-4-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as chloro, methoxy, and pyrazolylidene. Its unique configuration makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-chloro-4-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate typically involves a multi-step process. One common method includes the reaction of 2,5-dichlorobenzaldehyde with 3-methyl-5-oxopyrazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chloro-4-hydroxy-6-methoxyphenylacetic acid under suitable conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-chloro-4-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, amines, and substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-[2-chloro-4-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-chloro-4-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-chloro-4-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate is unique due to its specific combination of functional groups and the (Z)-configuration of its double bond. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-chloro-4-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2O5/c1-4-31-20(28)11-32-21-17(25)8-13(9-19(21)30-3)7-15-12(2)26-27(22(15)29)18-10-14(23)5-6-16(18)24/h5-10H,4,11H2,1-3H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMQNLPNQLZBOH-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=NN(C2=O)C3=C(C=CC(=C3)Cl)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C\2/C(=NN(C2=O)C3=C(C=CC(=C3)Cl)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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